(3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid
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Overview
Description
(3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a benzodioxole group, a cyclopropylcarbamoyl group, and a carboxylic acid group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the benzodioxole group: This step often involves the use of benzodioxole derivatives and coupling reactions.
Addition of the cyclopropylcarbamoyl group: This can be done using cyclopropyl isocyanate or similar reagents.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid: shares structural similarities with other piperidine derivatives and benzodioxole-containing compounds.
Cyclopropylcarbamoyl derivatives: Compounds with similar cyclopropylcarbamoyl groups may exhibit comparable chemical reactivity and biological activity.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,5S)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-(cyclopropylcarbamoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c23-18(6-2-12-1-5-16-17(7-12)28-11-27-16)22-9-13(8-14(10-22)20(25)26)19(24)21-15-3-4-15/h1,5,7,13-15H,2-4,6,8-11H2,(H,21,24)(H,25,26)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORSAOKXROMNKM-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(CN(C2)C(=O)CCC3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H]2C[C@@H](CN(C2)C(=O)CCC3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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